2-ethoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-naphthamide
Description
Properties
IUPAC Name |
2-ethoxy-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-5-29-20-11-10-15-8-6-7-9-16(15)21(20)22(26)23-17-13-19-18(12-14(17)2)24(3)30(27,28)25(19)4/h6-13H,5H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODNPTBRQAOEIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC4=C(C=C3C)N(S(=O)(=O)N4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-naphthamide typically involves multiple steps:
Formation of the Naphthamide Core: The naphthamide core can be synthesized through the reaction of 1-naphthylamine with an appropriate acyl chloride under basic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where the naphthamide is treated with ethyl iodide in the presence of a strong base like sodium hydride.
Synthesis of the Benzo[c][1,2,5]thiadiazole Moiety: This moiety can be synthesized by reacting 1,3,6-trimethylbenzene with sulfur and nitrogen sources under oxidative conditions to form the thiadiazole ring.
Coupling Reaction: The final step involves coupling the synthesized naphthamide and benzo[c][1,2,5]thiadiazole moieties under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups in the benzo[c][1,2,5]thiadiazole moiety, converting them to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxy group, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Azides, thioethers.
Scientific Research Applications
2-ethoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-naphthamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structure. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural Differences and Similarities
Key Observations :
- Core Heterocycles : The target compound’s benzo[c]thiadiazole differs from triazole () or benzo[d]thiazole () cores, altering electronic and steric profiles.
- Substituent Effects : The ethoxy-naphthamide group provides greater hydrophobicity compared to methoxy or nitro groups in analogs .
- Sulfone vs. Sulfonamide : Unlike sulfonamide-containing analogs (e.g., ), the sulfone group in the target compound may reduce hydrogen-bonding capacity but increase metabolic stability .
Physicochemical and Spectroscopic Properties
Table 3: Spectroscopic Data Comparison
Biological Activity
The compound 2-ethoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-naphthamide is part of a class of heterocyclic compounds that have garnered attention due to their diverse biological activities. This article reviews the available literature on its biological activity, focusing on its antimicrobial properties and potential therapeutic applications.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features a naphthamide core linked to a thiadiazole moiety, which is known for contributing to various biological activities.
Biological Activity Overview
Research indicates that compounds containing thiadiazole and naphthalene scaffolds are associated with a wide range of pharmacological effects. The biological activities reported include:
- Antimicrobial Activity : Compounds similar to this compound have demonstrated significant antibacterial and antifungal properties.
- Antitumor Effects : Some derivatives exhibit cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Properties : These compounds may also play a role in mitigating inflammatory responses.
Antimicrobial Activity
The antimicrobial efficacy of the compound has been assessed against various pathogens. A study highlighted the importance of substituents on the thiadiazole ring in enhancing antibacterial activity. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 1.56 to 6.25 µg/mL against Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 4.0 |
| Compound B | Escherichia coli | 3.0 |
| Compound C | Candida albicans | 5.0 |
Case Studies
Several studies have focused on the synthesis and evaluation of thiadiazole derivatives:
- Lino et al. (2020) synthesized a series of thiazole derivatives and evaluated their antifungal activity against multiple strains of Candida. The presence of hydrophobic chains was linked to increased antifungal potency .
- Lv et al. (2020) reported on a new series of thiazole Schiff bases with significant antibacterial and antiprotozoal activity. One derivative showed an IC50 value of 10 nM against Giardia intestinalis, outperforming traditional treatments .
The proposed mechanisms by which these compounds exert their biological effects include:
- Inhibition of Enzymatic Pathways : Thiadiazole derivatives may inhibit key enzymes involved in bacterial cell wall synthesis.
- Disruption of Membrane Integrity : Some studies suggest that these compounds can disrupt microbial membranes, leading to cell lysis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
